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Compound of Interest

Compound Name: 1-Bromo-4,4,4-trifluorobutane

Cat. No.: B1268044

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
organofluorine compound 1-Bromo-4,4,4-trifluorobutane. The information detailed herein is
essential for the structural elucidation and quality control of this compound in research and
development settings, particularly within the pharmaceutical and materials science industries.
This document presents available and predicted spectroscopic data, including Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), alongside detailed
experimental protocols.

Chemical Structure and Properties

e |[UPAC Name: 1-Bromo-4,4,4-trifluorobutane

Molecular Formula: CaHeBrFs[1][2][3]

Molecular Weight: 190.99 g/mol [1][2]

CAS Number: 406-81-5[1][3]

Appearance: Colorless to yellow liquid[4][5]

Spectroscopic Data

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b1268044?utm_src=pdf-interest
https://www.benchchem.com/product/b1268044?utm_src=pdf-body
https://www.benchchem.com/product/b1268044?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-1_1_1-trifluorobutane
https://www.sigmaaldrich.com/SG/en/product/aldrich/cds000913
https://www.guidechem.com/encyclopedia/1-bromo-4-4-4-trifluorobutane-dic4031.html
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-1_1_1-trifluorobutane
https://www.sigmaaldrich.com/SG/en/product/aldrich/cds000913
https://pubchem.ncbi.nlm.nih.gov/compound/4-Bromo-1_1_1-trifluorobutane
https://www.guidechem.com/encyclopedia/1-bromo-4-4-4-trifluorobutane-dic4031.html
https://www.chemimpex.com/products/46559
https://www.thermofisher.com/order/catalog/product/L10237.03
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1268044?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

The following sections summarize the key spectroscopic data for 1-Bromo-4,4,4-

trifluorobutane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR spectra for 1-Bromo-4,4,4-trifluorobutane are not readily available

in public spectral databases, the expected chemical shifts and coupling patterns can be

predicted based on the molecular structure and data from analogous compounds.

Table 1: Predicted *H NMR Spectroscopic Data

Chemical Shift (8)

Multiplicity Integration Assignment

ppm

~3.5 Triplet (t) 2H -CH2-Br

~2.4 Multiplet (m) 2H -CHz2-CH2-Br

~2.2 Multiplet (m) 2H -CF3-CHz-
Table 2: Predicted 3C NMR Spectroscopic Data

Chemical Shift (6) ppm Multiplicity Assignment

~125 Quartet (q) -CFs

~33 Triplet (t) -CH2-Br

~30 Triplet (t) -CHz2-CH2-Br

~28 Triplet of Quartets (tq) -CF3-CH2-
Table 3: Predicted °F NMR Spectroscopic Data

Chemical Shift (6) ppm Multiplicity Assignment

~-65 Triplet (t) -CFs
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Infrared (IR) Spectroscopy

The infrared spectrum provides information about the functional groups present in the
molecule.

Table 4: IR Spectroscopic Data

Wavenumber (cm~?) Intensity Assignment
~2950 Medium C-H stretch
~1450 Medium C-H bend
~1250 Strong C-F stretch
~1150 Strong C-F stretch
~650 Medium C-Br stretch

Data sourced from FTIR spectra available on PubChem, acquired using a Bruker Tensor 27 FT-
IR instrument.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule.

Table 5: Mass Spectrometry Data

m/z Relative Intensity Assignment

[M]* (Molecular ion with &Br/
192/190 Moderate

79Br)
111 High [M-Br]*
o1 High [CaHaF2]*
69 Moderate [CFs]*

Data based on GC-MS information from PubChem.[1]
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Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of 1-Bromo-4,4,4-trifluorobutane (approximately 5-10 mg)
is prepared in a deuterated solvent (e.g., CDCls, 0.5-0.7 mL) in a standard 5 mm NMR tube.
A small amount of tetramethylsilane (TMS) is added as an internal standard for *H and 13C
NMR. For *°F NMR, an external standard such as CFCIs can be used.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a
multinuclear probe is used.

'H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a
good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a
relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

13C NMR Acquisition: The spectrum is typically acquired with proton decoupling to simplify
the spectrum to single lines for each unique carbon. A wider spectral width (e.g., 0-200 ppm)
is used. Due to the lower natural abundance and sensitivity of the 13C nucleus, a larger
number of scans and a longer relaxation delay may be required.

19F NMR Acquisition: The spectrum is acquired over a wide spectral range (e.g., +50 to -250
ppm) due to the large chemical shift dispersion of fluorine. Proton decoupling can be
employed to simplify the spectrum.

Infrared (IR) Spectroscopy

Sample Preparation: As a liquid sample, a thin film of 1-Bromo-4,4,4-trifluorobutane is
prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total
Reflectance (ATR) accessory can be used by placing a drop of the liquid directly onto the
ATR crystal.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the clean salt plates or ATR crystal is recorded
first. The sample is then placed in the beam path, and the sample spectrum is acquired.
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Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is
recorded in the mid-IR range, typically from 4000 to 400 cm~1.

Mass Spectrometry (MS)

Sample Introduction: For this volatile compound, Gas Chromatography-Mass Spectrometry
(GC-MS) is the preferred method. A dilute solution of the sample in a volatile solvent (e.g.,
dichloromethane or hexane) is injected into the GC.

Gas Chromatography (GC): The sample is vaporized and separated on a capillary column
(e.g., a non-polar column like DB-5ms). The oven temperature is programmed to ramp from
a low initial temperature to a higher final temperature to ensure good separation of the
analyte from any impurities and the solvent.

Mass Spectrometry (MS): The separated components exiting the GC column are introduced
into the ion source of the mass spectrometer. Electron lonization (El) at 70 eV is a standard
method for generating ions. The mass analyzer (e.g., a quadrupole) scans a mass range
(e.g., m/z 40-300) to detect the molecular ion and its fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic

compound like 1-Bromo-4,4,4-trifluorobutane.
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Caption: Workflow for the spectroscopic analysis of 1-Bromo-4,4,4-trifluorobutane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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Contact
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